molecular formula C18H24N2O4S B2570334 3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine CAS No. 1251575-10-6

3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine

Cat. No.: B2570334
CAS No.: 1251575-10-6
M. Wt: 364.46
InChI Key: LECOHKVQIOKNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a sulfonyl group attached to a dimethyl oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using sulfonyl chloride and a base.

    Formation of the Dimethyl Oxazole Moiety: The dimethyl oxazole moiety can be synthesized separately and then coupled to the piperidine ring through a suitable coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy methyl group can be oxidized to form a benzoic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy methyl group can enhance lipophilicity, improving membrane permeability, while the sulfonyl group can participate in hydrogen bonding, enhancing binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

    3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-[(benzyloxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

Properties

IUPAC Name

3,5-dimethyl-4-[3-(phenylmethoxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-14-18(15(2)24-19-14)25(21,22)20-10-6-9-17(11-20)13-23-12-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECOHKVQIOKNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.